Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate
Description
Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a benzoate ester derivative featuring a chromeno-oxazin fused-ring system. Its structure includes a 3-methoxypropyl substituent at position 9, a trifluoromethyl (CF₃) group at position 2, and a ketone (4-oxo) moiety.
Properties
IUPAC Name |
methyl 4-[[9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3NO7/c1-31-11-3-10-28-12-17-18(33-13-28)9-8-16-19(29)21(22(24(25,26)27)35-20(16)17)34-15-6-4-14(5-7-15)23(30)32-2/h4-9H,3,10-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYXWTJZZHCMJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CC2=C(C=CC3=C2OC(=C(C3=O)OC4=CC=C(C=C4)C(=O)OC)C(F)(F)F)OC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((9-(3-methoxypropyl)-4-oxo-2-(trifluoromethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C24H23F3O7
- Molecular Weight : 480.4 g/mol
- CAS Number : 763114-26-7
The compound features a chromeno[8,7-e][1,3]oxazine core with trifluoromethyl and methoxypropyl substituents, which may contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar compounds within the same structural family. For instance, derivatives of the chromeno[8,7-e][1,3]oxazine scaffold have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacteria | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Escherichia coli | 0.004 | 0.008 |
| Staphylococcus aureus | 0.015 | 0.030 |
| Enterobacter cloacae | 0.004 | 0.008 |
These results indicate that the compound may possess potent antibacterial properties, potentially exceeding those of traditional antibiotics like ampicillin .
The biological activity of this compound is believed to involve the inhibition of key bacterial enzymes such as α-amylase and other metabolic pathways critical for bacterial survival . This inhibition leads to a slowdown in bacterial growth and replication.
Antifungal Activity
In addition to antibacterial effects, compounds similar to this compound have exhibited antifungal properties with MIC values ranging from 0.004 to 0.06 mg/mL against various fungal strains .
| Fungi | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
These findings suggest that the compound could be further explored for therapeutic applications in treating fungal infections.
Study on Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of several derivatives of chromeno[8,7-e][1,3]oxazine compounds against a range of pathogens. The results indicated that certain modifications in the structure significantly enhanced their potency against resistant strains of bacteria .
Clinical Implications
Given the rising concerns over antibiotic resistance, compounds like this compound may offer a promising alternative or adjunct therapy in clinical settings.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, particularly in the chromeno-oxazin core and benzoate ester functionality. Key differences in substituents and their implications are discussed:
Methyl 4-{[9-(2,4-Dimethoxyphenyl)-4-oxo-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-3-yl]oxy}benzoate ()
- Substituents : A 2,4-dimethoxyphenyl group replaces the 3-methoxypropyl and CF₃ groups.
- Physical Properties: Forms a 1:1 crystalline complex with 2-propanol, suggesting distinct crystallinity and solubility profiles compared to the target compound .
Methyl 4-[(9-Cyclopropyl-4-oxo-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-3-yl)oxy]benzoate ()
- Substituents : A cyclopropyl group replaces the 3-methoxypropyl and CF₃ groups.
- Absence of CF₃ diminishes electron-withdrawing effects, which could alter reactivity in nucleophilic environments.
- Physical Properties: Molecular Formula: C₂₂H₁₉NO₆. Molar Mass: 393.39 g/mol. Predicted pKa: 5.65 (moderate acidity). Boiling Point: 553.4°C (predicted) .
Diethyl 3-Benzyl-7-(4-Bromophenyl)-8-Cyano-2-Oxo-1,2,3,7-Tetrahydroimidazo[1,2-a]pyridine-5,6-Dicarboxylate ()
- Structural Insight: Demonstrates the synthetic feasibility of incorporating electron-withdrawing (cyano) and bulky (benzyl) groups into fused-ring systems, analogous to the CF₃ and methoxypropyl groups in the target compound .
Tabulated Comparison of Key Properties
*Estimated based on CF₃’s electron-withdrawing effects.
Implications of Substituent Variations
Trifluoromethyl (CF₃) Group: Increases metabolic stability and lipophilicity (logP), favoring membrane permeability . Lowers pKa compared to non-fluorinated analogs, enhancing solubility in basic environments.
3-Methoxypropyl vs.
Aromatic vs. Aliphatic Substituents :
- 2,4-Dimethoxyphenyl () may improve binding to aromatic biological targets but reduce metabolic stability compared to aliphatic chains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
